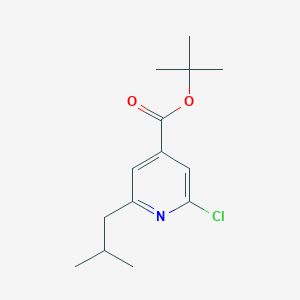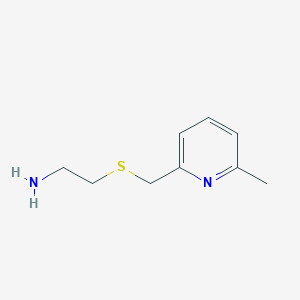
2-Chloro-6-isobutylisonicotinic acid tert-butyl ester
Descripción general
Descripción
2-Chloro-6-isobutylisonicotinic acid tert-butyl ester is an organic compound that belongs to the class of isonicotinic acid derivatives. This compound is characterized by the presence of a chloro group, an isobutyl group, and a tert.-butyl ester functional group attached to the isonicotinic acid core. It is used in various chemical reactions and has applications in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-6-isobutylisonicotinic acid tert-butyl ester can be achieved through the Steglich esterification method. This method involves the reaction of 2-chloro-6-isobutylisonicotinic acid with tert.-butyl alcohol in the presence of dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as catalysts . The reaction proceeds under mild conditions and results in the formation of the desired ester.
Industrial Production Methods
Industrial production of this compound typically involves the use of flow microreactor systems, which allow for efficient and scalable synthesis. These systems enable the direct introduction of the tert.-butoxycarbonyl group into various organic compounds, making the process more versatile and efficient .
Análisis De Reacciones Químicas
Types of Reactions
2-Chloro-6-isobutylisonicotinic acid tert-butyl ester undergoes several types of chemical reactions, including:
Esterification: Formation of esters from carboxylic acids and alcohols.
Transesterification: Exchange of ester groups between molecules.
Aminolysis: Reaction with amines to form amides.
Common Reagents and Conditions
Esterification: Dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) are commonly used as catalysts.
Transesterification and Aminolysis: Phosphorus trichloride (PCl3) is used to mediate these reactions, converting the ester into an acid chloride intermediate, which then reacts with alcohols or amines.
Major Products Formed
Esterification: Formation of tert.-butyl esters.
Transesterification: Formation of new esters.
Aminolysis: Formation of amides.
Aplicaciones Científicas De Investigación
2-Chloro-6-isobutylisonicotinic acid tert-butyl ester has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a protective group in carbohydrate chemistry.
Biology: Employed in the synthesis of bioactive molecules and pharmaceuticals.
Medicine: Utilized in the development of drugs and therapeutic agents.
Industry: Applied in the production of functional materials and agricultural chemicals.
Mecanismo De Acción
The mechanism of action of 2-Chloro-6-isobutylisonicotinic acid tert-butyl ester involves the formation of reactive intermediates, such as acid chlorides, which then participate in further chemical reactions. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used .
Comparación Con Compuestos Similares
Similar Compounds
- 2-Chloroisonicotinic acid tert.-butyl ester
- 6-Isobutylisonicotinic acid tert.-butyl ester
- 2-Chloro-6-methylisonicotinic acid tert.-butyl ester
Uniqueness
2-Chloro-6-isobutylisonicotinic acid tert-butyl ester is unique due to the presence of both chloro and isobutyl groups, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a valuable intermediate in organic synthesis and various industrial applications.
Propiedades
Fórmula molecular |
C14H20ClNO2 |
|---|---|
Peso molecular |
269.77 g/mol |
Nombre IUPAC |
tert-butyl 2-chloro-6-(2-methylpropyl)pyridine-4-carboxylate |
InChI |
InChI=1S/C14H20ClNO2/c1-9(2)6-11-7-10(8-12(15)16-11)13(17)18-14(3,4)5/h7-9H,6H2,1-5H3 |
Clave InChI |
PQDXIUNKKKDQLY-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CC1=NC(=CC(=C1)C(=O)OC(C)(C)C)Cl |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(1R,4R)-5-Methyl-2-tosyl-2,5-diazabicyclo[2.2.1]heptane](/img/structure/B8336928.png)





![2-[4-(Methoxycarbonyl)oxan-4-yl]aceticacid](/img/structure/B8336991.png)
![[1-(6-Chloro-pyrimidin-4yl)-1H-[1,2,4]triazol-3-yl]-phenyl-amine](/img/structure/B8336993.png)


